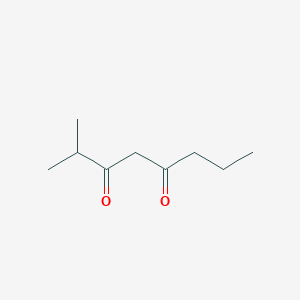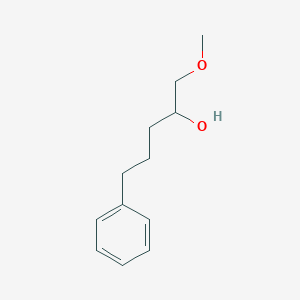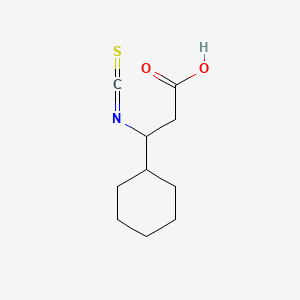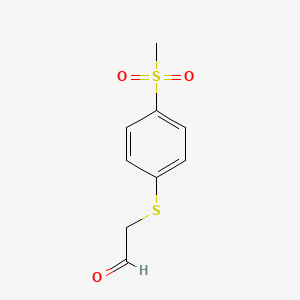
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a thioacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylsulfonyl)phenylthiol and an appropriate aldehyde precursor.
Reaction Conditions: The thiol group of 4-(methylsulfonyl)phenylthiol is reacted with the aldehyde under mild acidic or basic conditions to form the thioacetaldehyde linkage. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dichloromethane or ethanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring of product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetaldehyde moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes.
Materials Science: It serves as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde exerts its effects involves:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.
Pathways Involved: It interferes with the arachidonic acid pathway, leading to decreased synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and pain.
Comparison with Similar Compounds
4-(Methylsulfonyl)phenylthiol: Shares the methylsulfonylphenyl moiety but lacks the thioacetaldehyde group.
2-(Methylsulfonyl)phenylacetaldehyde: Similar structure but with a different functional group arrangement.
Uniqueness: 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is unique due to the combination of the methylsulfonylphenyl and thioacetaldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C9H10O3S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10O3S2/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-6H,7H2,1H3 |
InChI Key |
LIAYBGKQSWKRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
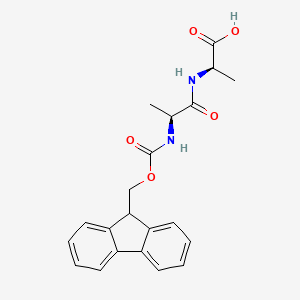
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
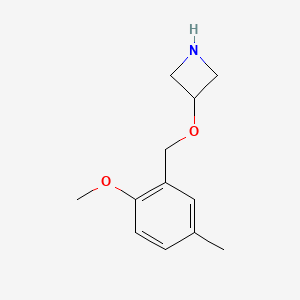
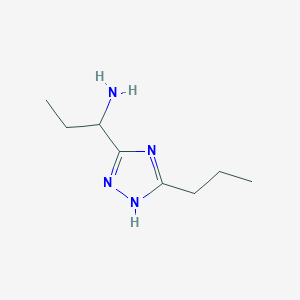
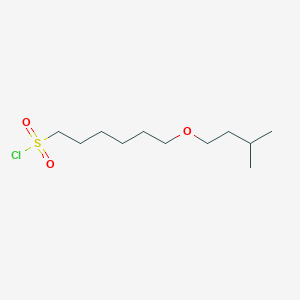
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
